molecular formula C12H17FN2O2S B7060134 1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane

1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane

Cat. No.: B7060134
M. Wt: 272.34 g/mol
InChI Key: RCGAFQKATKJSDU-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane is a heterocyclic compound that features a fluoropyridine moiety and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-amino-5-fluoropyridine as a starting material, which undergoes a series of transformations including acetylation and cyclization . The reaction conditions often require the use of solvents like NMP (N-Methyl-2-pyrrolidone) and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where substituents on the pyridine ring can be replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluoropyridine moiety. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane is unique due to the combination of its fluoropyridine and azepane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-4-methylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-18(16,17)11-3-2-7-15(8-6-11)12-5-4-10(13)9-14-12/h4-5,9,11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGAFQKATKJSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCN(CC1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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